molecular formula C24H18N2O2 B13996640 N-(4-benzamidonaphthalen-1-yl)benzamide CAS No. 40484-55-7

N-(4-benzamidonaphthalen-1-yl)benzamide

Cat. No.: B13996640
CAS No.: 40484-55-7
M. Wt: 366.4 g/mol
InChI Key: XVPMQVGFUKFASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Benzamidonaphthalen-1-yl)benzamide is a synthetic benzamide derivative characterized by a naphthalene core substituted with benzamide groups. Benzamide derivatives are widely studied for their diverse biological activities, including histone acetyltransferase (HAT) modulation, antimicrobial effects, and anticancer properties .

Properties

CAS No.

40484-55-7

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-(4-benzamidonaphthalen-1-yl)benzamide

InChI

InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-16-22(20-14-8-7-13-19(20)21)26-24(28)18-11-5-2-6-12-18/h1-16H,(H,25,27)(H,26,28)

InChI Key

XVPMQVGFUKFASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamidonaphthalen-1-yl)benzamide typically involves the condensation of 4-aminonaphthalene-1-carboxylic acid with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has also been explored to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamidonaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-benzamidonaphthalen-1-yl)benzamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-(4-benzamidonaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with key residues in the active site, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Biological Activity Source
This compound Naphthalene Dual benzamide groups Hypothetical: HAT modulation? Synthetic
CTPB (Compound 6) Benzene Chloro-trifluoromethylphenyl, ethoxy p300 HAT activation
LMM5 Benzene Sulfamoyl, oxadiazole, methoxyphenyl Antifungal
N-[1-(Benzoyloxy)ethyl]benzamide Benzene Benzoyloxyethyl Plant-derived (no activity reported)

Anticancer and HAT Modulation

  • CTPB and CTB: These derivatives activate p300 HAT activity, contrasting with garcinol, a natural HAT inhibitor. Their chloro-trifluoromethyl groups enhance target specificity .

Antimicrobial and Antioxidant Effects

  • LMM5/LMM11 : Show antifungal activity with MIC values comparable to fluconazole, attributed to sulfamoyl and oxadiazole moieties .
  • Benzamide Derivatives : Demonstrate DPPH radical scavenging (antioxidant) and antibacterial activity, linked to electron-donating substituents .

Pharmacokinetic and Molecular Docking Insights

  • The naphthalene core in this compound may further reduce solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.